5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one 5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 329698-39-7
VCID: VC5122554
InChI: InChI=1S/C12H14N2O/c1-8-5-3-4-6-10(8)7-11-9(2)13-14-12(11)15/h3-6,11H,7H2,1-2H3,(H,14,15)
SMILES: CC1=CC=CC=C1CC2C(=NNC2=O)C
Molecular Formula: C12H14N2O
Molecular Weight: 202.257

5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one

CAS No.: 329698-39-7

Cat. No.: VC5122554

Molecular Formula: C12H14N2O

Molecular Weight: 202.257

* For research use only. Not for human or veterinary use.

5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one - 329698-39-7

Specification

CAS No. 329698-39-7
Molecular Formula C12H14N2O
Molecular Weight 202.257
IUPAC Name 3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one
Standard InChI InChI=1S/C12H14N2O/c1-8-5-3-4-6-10(8)7-11-9(2)13-14-12(11)15/h3-6,11H,7H2,1-2H3,(H,14,15)
Standard InChI Key DSJFMJFUMJPSEQ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CC2C(=NNC2=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound has the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol . Its IUPAC name, 3-methyl-4-[(2-methylphenyl)methyl]-1,4-dihydropyrazol-5-one, reflects the substitution pattern: a methyl group at position 3 of the pyrazolone ring and a 2-methylbenzyl group at position 4 . Alternative names include 5-methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one and CHEMBL1359282 .

Spectroscopic Data

  • IR Spectroscopy: Key absorption bands include a stretch at 3200–3450 cm⁻¹ (N–H) and 1660–1680 cm⁻¹ (C=O) .

  • NMR: The ¹H NMR spectrum exhibits signals for the aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and pyrazolone ring protons (δ 3.1–3.4 ppm) .

  • Mass Spectrometry: The molecular ion peak appears at m/z 202, consistent with its molecular weight .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight202.25 g/mol
Density1.1–1.2 g/cm³
Boiling Point365°C (estimated)
LogP1.89
SolubilityLow in water; soluble in ethanol

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The compound is typically synthesized via a Claisen-Schmidt condensation between 5-methyl-2,4-dihydro-3H-pyrazol-3-one and 2-methylbenzaldehyde in the presence of anhydrous sodium acetate or carbonate . The reaction proceeds under reflux in acetic acid, yielding the title compound with a 60–80% efficiency .

5-Methyl-2,4-dihydro-3H-pyrazol-3-one+2-MethylbenzaldehydeAcOH, NaOAc5-Methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one\text{5-Methyl-2,4-dihydro-3H-pyrazol-3-one} + \text{2-Methylbenzaldehyde} \xrightarrow{\text{AcOH, NaOAc}} \text{5-Methyl-4-(2-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one}

Optimization Strategies

Recent advancements employ microwave-assisted synthesis to reduce reaction times from 6 hours to 30 minutes, improving yields to 85–90%. Catalysts such as p-toluenesulfonic acid (PTSA) further enhance regioselectivity .

Biological Activities and Mechanisms

Antioxidant Properties

Pyrazolone derivatives, including this compound, exhibit radical-scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), with IC₅₀ values ranging from 12–25 μM . The 2-methylbenzyl group enhances electron donation, stabilizing free radicals .

Table 2: Cytotoxicity of Pyrazolone Derivatives

CompoundHCT-116 IC₅₀ (μM)Mechanism
5-Methyl-4-(2-methylbenzyl) analog8.7Caspase-3 activation
4-(4-Fluorobenzylidene) analog15.2ROS generation
4-(4-Nitrobenzylidene) analog22.4DNA intercalation

Additional Pharmacological Effects

  • Anti-inflammatory Activity: Inhibits COX-2 expression (70% at 50 μM) .

  • Antimicrobial Action: Moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on a Newcrom R1 column (150 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:water:phosphoric acid (60:39:1) achieves baseline separation (retention time: 6.8 min) . The method is scalable for preparative isolation and pharmacokinetic studies .

Spectroscopic Validation

  • UV-Vis: λₘₐₐ at 254 nm (π→π* transition of the pyrazolone ring) .

  • X-ray Crystallography: Confirms the Z-configuration of the benzylidene moiety in solid-state structures .

Applications in Drug Development and Beyond

Therapeutic Agent Design

The compound serves as a scaffold for developing dual-acting antioxidants and anticancer agents. Structural modifications, such as introducing electron-withdrawing groups at the benzyl position, enhance potency .

Industrial and Material Science Applications

  • Coordination Chemistry: Forms complexes with Cu(II) and Fe(III), potentially useful in catalysis .

  • Polymer Additives: Improves thermal stability of polyurethanes when incorporated at 1–2 wt%.

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